molecular formula C12H17BrO B8576965 1-Bromo-3-(2-ethylbutoxy)benzene

1-Bromo-3-(2-ethylbutoxy)benzene

Cat. No.: B8576965
M. Wt: 257.17 g/mol
InChI Key: LZDQVLNKYHDVOV-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethylbutoxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 2-ethylbutoxy ether group at position 2. The 2-ethylbutoxy group is a branched alkoxy chain (C₆H₁₃O), contributing steric bulk and moderate electron-donating effects due to its alkyl nature. This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-bromo-3-(2-ethylbutoxy)benzene

InChI

InChI=1S/C12H17BrO/c1-3-10(4-2)9-14-12-7-5-6-11(13)8-12/h5-8,10H,3-4,9H2,1-2H3

InChI Key

LZDQVLNKYHDVOV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and properties of brominated benzene derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Alkoxy Substituents
  • 1-Bromo-3-(hexyloxy)benzene (3f) Substituent: Linear hexyloxy group (C₆H₁₃O). Such linear analogs are often used in liquid crystal applications due to their ordered molecular packing .
  • 1-Bromo-3-(2-chloroethoxy)benzene

    • Substituent: Chloroethoxy group (Cl-CH₂CH₂O-).
    • Key Differences: The electron-withdrawing chlorine atom enhances electrophilic substitution reactivity at the benzene ring. This contrasts with the electron-donating 2-ethylbutoxy group, which may deactivate the ring toward electrophilic attacks .
Aromatic and Fluorinated Substituents
  • 1-Bromo-3-((3-fluorobenzyl)oxy)benzene (9b)

    • Substituent: 3-Fluorobenzyloxy group (F-C₆H₄-CH₂O-).
    • Key Differences: The fluorinated benzyloxy group introduces strong electron-withdrawing effects, altering the electronic landscape of the benzene ring. This enhances stability in radical reactions and directs further substitutions to specific positions. NMR data for 9b shows distinct aromatic proton shifts (δ 7.36–6.81 ppm) and a benzyloxy methylene peak at δ 5.04 ppm, contrasting with the aliphatic signals expected for 2-ethylbutoxy .
  • 1-Bromo-3-(trifluoromethoxy)benzene

    • Substituent: Trifluoromethoxy group (CF₃O-).
    • Key Differences: The CF₃O group is highly electron-withdrawing, making the compound a potent electrophile in Pd-catalyzed arylations. Such derivatives exhibit high yields (90–91%) in coupling reactions with heteroarenes, whereas bulky 2-ethylbutoxy may reduce reaction rates due to steric effects .
Halogenated and Branched Analogs
  • 1-Bromo-3-(2-bromoethyl)benzene
    • Substituent: Bromoethyl group (Br-CH₂CH₂-).
    • Key Differences: The bromoethyl substituent enables further functionalization (e.g., elimination or nucleophilic substitution), unlike the ether-linked 2-ethylbutoxy group. This compound is a versatile intermediate in cyclization reactions .

Physical and Chemical Properties

Property 1-Bromo-3-(2-ethylbutoxy)benzene (Inferred) 1-Bromo-3-(hexyloxy)benzene 1-Bromo-3-((3-fluorobenzyl)oxy)benzene
Molecular Weight ~273.1 g/mol Not reported 282.1 g/mol
Boiling Point Moderate (similar to branched alkanes) Likely higher (linear chain) Not reported
Solubility Low polarity due to branched alkoxy Higher in non-polar solvents Moderate in polar aprotic solvents
Reactivity Steric hindrance slows coupling reactions Faster coupling rates Enhanced electrophilic substitution

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